molecular formula C17H18N2O2S2 B2513171 2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 896351-75-0

2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2513171
CAS No.: 896351-75-0
M. Wt: 346.46
InChI Key: FCWUJVGOCJRKNH-UHFFFAOYSA-N
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Description

2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene core substituted at position 3 with a carboxamide group and at position 2 with a benzamido moiety bearing a methylthio (-SMe) group at the para position of the benzene ring. The methylthio group introduces moderate lipophilicity and electron-donating properties, which may influence its pharmacological profile.

Properties

IUPAC Name

2-[(4-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-22-11-8-6-10(7-9-11)16(21)19-17-14(15(18)20)12-4-2-3-5-13(12)23-17/h6-9H,2-5H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWUJVGOCJRKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamido Intermediate: The initial step involves the acylation of 4-(methylthio)aniline with a suitable acyl chloride to form 4-(methylthio)benzamide.

    Cyclization: The benzamide intermediate undergoes cyclization with a suitable thiophene precursor under acidic or basic conditions to form the tetrahydrobenzo[b]thiophene core.

    Amidation: The final step involves the amidation of the cyclized product with an appropriate carboxylic acid derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The benzamido group can be reduced to the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), due to its potential semiconducting properties.

Mechanism of Action

The mechanism by which 2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound A)

  • Structure : Chlorine substituent at the meta position of the benzamido group.
  • Synthesis : Prepared via reflux with 3-chlorobenzoyl chloride and subsequent alkaline hydrolysis .
  • Relevance : The electron-withdrawing chlorine atom may enhance electrophilic interactions in biological targets compared to the methylthio group.

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid (CAS 749219-12-3)

  • Structure : Methoxy (-OMe) substituent at the para position of the benzamido group.

2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (TCI America D5275)

  • Structure : Dual methoxy substituents at the 3- and 4-positions of the benzamido group.
  • Activity : Acts as a Flt-3 inhibitor, with enhanced activity attributed to the bulkier dimethoxy substituents .

Derivatives with Modified Linker Groups

2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound 122)

  • Structure : Incorporates a piperazine-acetamido linker and a 4-methoxyphenyl group.
  • Activity : Demonstrated 60% AChE inhibition at 2.6351 mM in rats, outperforming donepezil (40% inhibition). The piperazine linker facilitates hydrogen bonding with receptor residues .

N-(3-(4-Benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide

  • Structure : Fluorine substituent on the benzamido group and a piperazine-carbonyl linker.
  • Relevance : The electron-withdrawing fluorine atom may improve metabolic stability compared to methylthio .

Functional Group Variations

2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound 92b)

  • Structure: Cyano (-CN) group at position 2.
  • Activity: Exhibited 55.5% nitric oxide scavenging (antioxidant activity) at 100 μM. Polar cyano and carboxamide groups synergize to enhance radical quenching .

2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 919754-12-4)

  • Structure : Methylsulfonyl (-SO₂Me) substituent.

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • Derivatives with electron-withdrawing substituents (e.g., -Br, -Cl, -SO₂Me) show enhanced anticancer and enzyme inhibitory activities due to improved target binding .
    • Electron-donating groups (e.g., -SMe, -OMe) may favor membrane permeability but reduce polar interactions .
  • Bulk and Steric Effects :

    • Bulky substituents (e.g., dimethoxybenzamido in TCI D5275) improve selectivity for kinases like Flt-3 .
    • Linear linkers (e.g., acetamido in Compound 122) enhance conformational flexibility for receptor engagement .
  • Polarity and Solubility: Carboxamide and cyano groups improve solubility and antioxidant activity but may reduce blood-brain barrier penetration .

Comparative Data Table

Compound Name Substituent(s) Key Activity IC50/Activity (%) Reference
2-(4-(Methylthio)benzamido)-...-3-carboxamide -SMe (para) Not reported N/A
2-(3-Chlorobenzamido)-...-3-carboxamide (A) -Cl (meta) Synthetic intermediate N/A
2-(3,4-Dimethoxybenzamido)-...-3-carboxamide (TCI D5275) -OMe (3,4-positions) Flt-3 inhibition Not reported
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-...-3-carboxamide (122) Piperazine-4-methoxyphenyl linker AChE inhibition 60% at 2.6351 mM
2-(2-Cyanoacetamido)-...-3-carboxamide (92b) -CN Nitric oxide scavenging (antioxidant) 55.5%
Ethyl 2-(4-benzoylbenzamido)-...-3-carboxylate Benzoylbenzamido, ethyl ester Structural analog N/A

Biological Activity

2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of tetrahydrobenzo[b]thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly its biological activities against various diseases, including cancer and bacterial infections. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is C18H20N2O2S2, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms. The structure features a tetrahydrobenzo[b]thiophene core with a methylthio group and an amide functional group, which are believed to enhance its biological reactivity and activity.

Anticancer Activity

Research indicates that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit cancer cell proliferation and induce microtubule depolymerization. For instance, one derivative showed an IC50 value of 19 nM against MDA-MB-435 cancer cells, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (nM)Mechanism of Action
Compound 419Microtubule depolymerization
Compound 184Colchicine binding inhibition
Compound 267Colchicine binding inhibition

The compound's ability to cause microtubule depolymerization suggests potential use as a microtubule-targeting agent (MTA), which is crucial for developing new anticancer therapies .

Antimicrobial Activity

In addition to anticancer properties, tetrahydrobenzo[b]thiophene derivatives have shown efficacy against mycobacterial infections. Studies have indicated that these compounds can be effective in treating diseases caused by Mycobacterium tuberculosis and other mycobacteria . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Case Study on Antitumor Effects : In vivo studies using xenograft models demonstrated that the compound could significantly reduce tumor size compared to controls when administered at specific doses. For example, a derivative was tested at 75 mg/kg and showed notable antitumor effects without severe toxicity .
  • Microtubule Depolymerization Study : A series of compounds were evaluated for their ability to depolymerize microtubules in cancer cell lines. The most potent compound in this series exhibited a significant reduction in microtubule integrity at concentrations as low as 10 µM .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydrobenzo[b]thiophene derivatives is influenced by their structural features. Modifications such as the introduction of different functional groups can enhance potency and selectivity against specific biological targets. For instance, the presence of a methylthio group has been associated with improved binding affinity to target proteins involved in cancer progression.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?

Synthesis typically involves multi-step reactions under controlled conditions. Key parameters include:

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for solvating reactants and intermediates .
  • Temperature : Reactions often proceed at reflux (e.g., ethanol at 80°C) or under nitrogen protection to prevent oxidation .
  • Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O) is critical for isolating high-purity products .

Q. How is nuclear magnetic resonance (NMR) spectroscopy used to confirm the structure of this compound?

NMR (¹H and ¹³C) provides detailed structural validation:

  • ¹H NMR : Identifies proton environments, such as aromatic protons (δ 7.2–7.8 ppm) and NH groups (δ 8.0–10.0 ppm) .
  • ¹³C NMR : Confirms carbonyl carbons (e.g., amide C=O at ~170 ppm) and tetrahydrobenzo[b]thiophene core signals .
  • Cross-validation : Mass spectrometry (HRMS) and IR (C=O stretches at ~1650–1750 cm⁻¹) complement NMR data .

Q. What analytical techniques are essential for characterizing intermediates during synthesis?

  • LC-MS : Monitors reaction progress and confirms molecular ion peaks .
  • Melting Point Analysis : Validates purity (e.g., sharp melting points between 190–220°C) .
  • IR Spectroscopy : Detects functional groups like thioamide (C=S) and carboxamide (N–H bending) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the biological efficacy of this compound?

SAR optimization involves:

  • Functional Group Modifications : Introducing electron-withdrawing groups (e.g., sulfonyl or cyano) enhances binding to enzymatic targets like acetylcholinesterase .
  • Bioisosteric Replacement : Substituting the methylthio group with morpholinosulfonyl improves solubility and target affinity .
  • Molecular Docking : Computational models predict interactions with residues (e.g., Phe288 in acetylcholinesterase) to guide design .

Q. What mechanisms underlie its antimicrobial activity against Mycobacterium tuberculosis?

The compound disrupts mycolic acid biosynthesis by inhibiting polyketide synthase 13 (Pks13). Key evidence includes:

  • Enzyme Assays : Dose-dependent inhibition of Pks13 (IC₅₀ < 10 µM) .
  • Cellular Studies : Reduced bacterial viability in TB-infected macrophage models .
  • SAR Correlation : Derivatives with ethylsulfonyl groups show enhanced membrane permeability .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Orthogonal Assays : Validate enzyme inhibition (e.g., acetylcholinesterase) using both colorimetric (Ellman’s method) and fluorometric assays .
  • Structural Validation : Ensure compound integrity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .
  • Meta-Analysis : Compare datasets across studies to identify confounding factors (e.g., solvent effects on bioactivity) .

Q. What strategies optimize yield in multi-step syntheses of derivatives?

  • Stepwise Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of DIPEA for amide coupling) .
  • Catalyst Screening : Amberlyst 15 resin improves reaction efficiency in cyclization steps .
  • Green Chemistry : Replace toxic solvents (e.g., CH₂Cl₂) with ethanol or water-miscible alternatives .

Methodological Notes

  • References : Citations correspond to evidence IDs (e.g., refers to synthesis protocols in ).
  • Depth : Advanced questions integrate molecular modeling, enzyme kinetics, and meta-analytical approaches.

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